molecular formula C12H16ClNO2 B1586739 2-Benzyl-L-proline hydrochloride CAS No. 86116-84-9

2-Benzyl-L-proline hydrochloride

Cat. No. B1586739
CAS RN: 86116-84-9
M. Wt: 241.71 g/mol
InChI Key: SPHJFGQFCBZKRU-UTONKHPSSA-N
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Description

2-Benzyl-L-proline hydrochloride (2-BP-HCl) is an organic compound that is commonly used in laboratory experiments due to its unique properties and wide range of applications. 2-BP-HCl is a derivative of the amino acid proline, and is a highly versatile compound. It is used in a variety of scientific experiments, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Organic Synthesis Catalysis

L-Proline derivatives, including those related to 2-Benzyl-L-proline hydrochloride, have demonstrated significant utility as organocatalysts in various organic synthesis processes. For instance, L-proline has been employed as an efficient catalyst in the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes, offering moderate to excellent yields under mild conditions (Varala et al., 2007). Similarly, it catalyzes the green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones, showcasing its potential in pharmaceutical research (Sayed et al., 2021).

Multicomponent Reactions

L-Proline has been utilized as a bifunctional organocatalyst in multicomponent reactions, facilitating the construction of complex heterocyclic compounds. An example includes the synthesis of spiro[benzo[c]pyrano[3,2-a]phenazines] through a domino multi-component reaction, highlighting L-proline's role in enhancing reaction efficiency and yield (Hasaninejad et al., 2013). Another application is in the assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones, where CuI/L-proline catalyzed coupling reactions demonstrate L-proline's versatility in organic chemistry (Diao et al., 2009).

Asymmetric Syntheses and Chiral Separation

L-Proline and its derivatives also play critical roles in asymmetric syntheses and chiral separation, important for producing enantiomerically pure compounds. Research shows that L-proline can catalyze direct aldol reactions with high enantioselectivity, making it valuable in synthesizing chiral molecules (Tang et al., 2004). Additionally, L-proline derivatives have been utilized for the chiral separation of amines in non-aqueous capillary electrophoresis, demonstrating their application in analytical chemistry (Hedeland et al., 2003).

properties

IUPAC Name

(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJFGQFCBZKRU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375937
Record name 2-Benzyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-L-proline hydrochloride

CAS RN

86116-84-9
Record name 2-Benzyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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